米诺霉素硫酸盐

描述

Micronomicin sulfate is an aminoglycoside antibiotic effective against gram-negative bacteria . It is composed of amino groups attached to glycosides and binds the 30s ribosomal subunit, causing misreading of the mRNA sequence and inhibition of translocation . It was originally isolated from Micromonospora .

Synthesis Analysis

The synthesis of Micronomicin sulfate involves a membrane separation and extraction method . The method includes decolorizing a Micronomicin sulfate analytic solution by an ultrafiltration membrane system, and concentrating it by a nanofiltration membrane system .

Molecular Structure Analysis

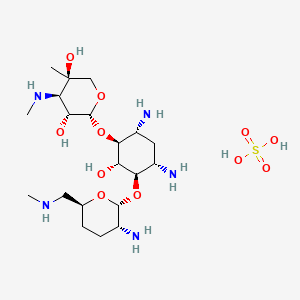

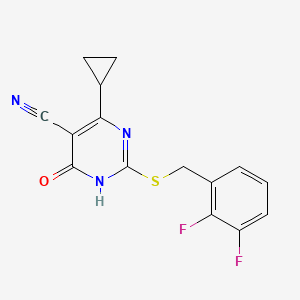

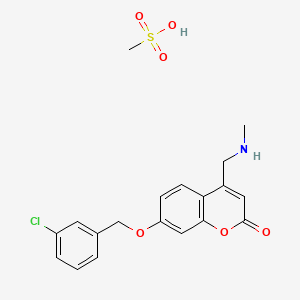

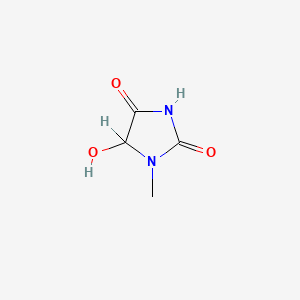

Micronomicin sulfate has a molecular formula of C40H92N10O34S5 . Its average mass is 1417.530 Da and its monoisotopic mass is 1416.438110 Da .

Physical And Chemical Properties Analysis

Micronomicin sulfate has a molecular formula of C20H43N5O11S and a molecular weight of 561.65 . It is freely soluble in water .

科学研究应用

米诺霉素硫酸盐:科学研究应用的全面分析

对革兰氏阴性菌的抗菌活性: 米诺霉素硫酸盐是一种强效的氨基糖苷类抗生素,对多种革兰氏阴性菌表现出高抑制活性,包括铜绿假单胞菌、不动杆菌属、肺炎克雷伯菌和沙雷氏菌属。 其有效性与其他抗生素如庆大霉素相当,使其成为治疗这些病原体引起的感染的宝贵替代方案 .

对革兰氏阳性菌的抗菌谱: 除了对革兰氏阴性菌的作用外,米诺霉素硫酸盐还显示出对革兰氏阳性菌的广谱抗菌谱。 这种双重作用扩展了其在临床环境中用于治疗各种细菌感染的潜在用途 .

临床分离株的敏感性测试: 米诺霉素硫酸盐已对临床分离株进行了敏感性测试,证明其活性与庆大霉素 (GM) 相似。 这表明它在医院环境中作为经验疗法的可靠选择,在这些环境中对其他抗生素的耐药性是一个问题 .

4. 药物制剂中杂质的表征 研究人员已经使用液相色谱-质谱联用技术对米诺霉素硫酸盐注射剂中存在的杂质进行了表征。 这对于确保含有该化合物的药物制剂的安全性和有效性至关重要 .

5. 脂肪酸合成酶的抑制 研究表明,米诺霉素硫酸盐可以通过与脂肪酸合成酶结合来抑制细菌生长,从而破坏膜功能。 这种作用机制有助于其广谱抗菌特性 .

对真菌的抗菌作用: 米诺霉素硫酸盐还表现出对真菌的抗菌作用,在其广谱能力中增加了另一层。 这使其成为研究抗真菌疗法和治疗真菌感染的候选药物 .

有关每个应用程序的更详细的信息以及进一步的研究,您可以参考提供的参考文献。

作用机制

Target of Action

Micronomicin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacterial cells . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like Micronomicin sulfate .

Mode of Action

Micronomicin sulfate interacts with its target by binding to the 30S ribosomal subunit . This binding results in the mistranscription of mRNA , leading to the production of faulty or non-existent proteins . The inability to produce essential proteins inhibits the normal functioning of the bacterial cell, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Micronomicin sulfate is the protein biosynthesis pathway . By targeting the 30S ribosomal subunit, Micronomicin sulfate disrupts the translation process, preventing the correct formation of proteins. This disruption can have downstream effects on various cellular processes that rely on these proteins .

Pharmacokinetics

It’s known that micronomicin sulfate is used as an eye drop, suggesting a localized application

Result of Action

The result of Micronomicin sulfate’s action is the inhibition of protein synthesis, leading to the death of the bacterial cell . It exhibits high activity against various bacteria, including Pseudomonas, Proteus, Klebsiella pneumoniae, and Serratia .

Action Environment

The action of Micronomicin sulfate can be influenced by environmental factors. For instance, it’s known to be freely soluble in water , which could affect its distribution and efficacy. Additionally, the antibiotic is derived from Micromonospora, a genus of bacteria found in soil , suggesting that it may be stable in various environmental conditions.

安全和危害

未来方向

生化分析

Biochemical Properties

Micronomicin sulfate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the 30S ribosomal subunit of bacteria, causing misreading of mRNA and inhibiting protein synthesis . This interaction leads to the production of faulty or nonfunctional proteins, ultimately resulting in bacterial cell death. Micronomicin sulfate exhibits high activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimal inhibitory concentrations ranging from 0.001 to 8.3 μg/ml .

Cellular Effects

Micronomicin sulfate affects various types of cells and cellular processes. It influences cell function by disrupting protein synthesis, which is essential for cell growth and replication. This disruption impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, micronomicin sulfate causes mistranscription of mRNA, leading to the inhibition of essential protein production . This effect is particularly pronounced in non-resistant bacterial cells, making it an effective antibiotic for treating infections caused by susceptible bacteria.

Molecular Mechanism

The molecular mechanism of action of micronomicin sulfate involves its binding to the 30S ribosomal subunit of bacteria. This binding interferes with the normal reading of mRNA, causing errors in protein synthesis . The resulting mistranslation leads to the production of defective proteins, which are unable to perform their normal functions. Additionally, micronomicin sulfate may inhibit or activate specific enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of micronomicin sulfate can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to micronomicin sulfate in in vitro or in vivo studies has shown that it can lead to renal disorders and ataxia in animal models . These effects are dose-dependent and may vary based on the duration of exposure and the specific conditions of the study.

Dosage Effects in Animal Models

The effects of micronomicin sulfate vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, it can lead to toxicity, including renal disorders and ataxia . In Wistar rats, doses of 100 mg/kg resulted in the death of 10 out of 30 animals, highlighting the importance of careful dosage management in research and clinical settings .

Metabolic Pathways

Micronomicin sulfate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and utilization of sulfur-containing compounds These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of bacterial cells

Transport and Distribution

Within cells and tissues, micronomicin sulfate is transported and distributed through various mechanisms. It is known to bind to specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and interactions with cellular components. Understanding the transport and distribution of micronomicin sulfate is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Micronomicin sulfate’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular machinery involved in protein synthesis Targeting signals and post-translational modifications may direct micronomicin sulfate to specific compartments or organelles, influencing its antibacterial effects

属性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDGQSCLOYLSEK-SCFBDNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048609 | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66803-19-8 | |

| Record name | Micronomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)